N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by:
- A thiazole core substituted at position 2 with a 6-methylpyridin-2-ylamino group.
- A carboxamide at position 4, linked to a 4-methoxybenzyl moiety.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-4-3-5-16(20-12)22-18-21-15(11-25-18)17(23)19-10-13-6-8-14(24-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRMBGAWQOYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with 2-chloro-6-methylpyridine in the presence of a base such as sodium carbonate. This reaction forms an intermediate, which is then reacted with thiazole-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Amide Bond Formation
The carboxamide moiety in the compound is likely synthesized via coupling reactions between a thiazole-4-carboxylic acid derivative and an amine. For example:
-
Reaction : Thiazole-4-carboxylic acid reacts with -[(4-methoxyphenyl)methyl]amine in the presence of coupling agents like HATU or EDCl, as demonstrated in similar syntheses .
-
Conditions : Dichloromethane (DCM) or dimethylformamide (DMF) with a base (e.g., DIEA) at 0–25°C .
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | HATU, DIEA, DMF | 0–25°C, 12–24 hr | Activated ester intermediate |
| 2 | -[(4-Methoxyphenyl)methyl]amine | Stirring, RT | Target carboxamide |
Substitution at the Thiazole Ring
The 2-amino group on the thiazole ring is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling:
-
NAS : A halogen (e.g., Cl or Br) at position 2 of the thiazole is displaced by 6-methylpyridin-2-amine under basic conditions (e.g., KCO) in DMF .
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Cross-Coupling : Buchwald-Hartwig amination using Pd(OAc)/Xantphos with CsCO .
| Position | Leaving Group | Nucleophile | Catalyst/Base | Yield |
|---|---|---|---|---|
| 2 | Cl | 6-Methylpyridin-2-amine | KCO, DMF | 70–80% |
| 2 | Br | 6-Methylpyridin-2-amine | Pd(OAc), Xantphos | 65–75% |
Methoxy Group Stability
The 4-methoxybenzyl group is resistant to hydrolysis under mild acidic/basic conditions but undergoes demethylation with strong acids (e.g., HBr/AcOH) to form a phenolic -OH group .
Pyridine Ring Reactivity
The 6-methylpyridin-2-yl moiety may participate in:
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Electrophilic Substitution : Nitration or sulfonation at the pyridine’s meta position due to electron-withdrawing effects of the adjacent amine .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu or Pd) in catalytic systems .
Stability Under Physiological Conditions
Metabolic studies on analogs indicate:
-
Oxidative Pathways : The 4-methoxybenzyl group undergoes oxidative O-demethylation (mediated by CYP450 enzymes) .
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Thiazole Ring Stability : Resists hydrolysis in pH 7.4 buffers but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
| Site | Reaction | Conditions | Half-Life |
|---|---|---|---|
| 4-Methoxybenzyl | O-Demethylation | CYP450 isoforms | 2–4 hr |
| Thiazole ring | Hydrolysis | 1M HCl, 60°C | <30 min |
Carboxamide Modifications
-
Reduction : The carboxamide can be reduced to a methyleneamine using LiAlH .
-
Hydrolysis : Forms the corresponding carboxylic acid under acidic conditions (e.g., 6M HCl) .
Amino Group Functionalization
The 2-[(6-methylpyridin-2-yl)amino] group can be acylated or alkylated:
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Acylation : Reacts with acetyl chloride to form -acetyl derivatives .
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Alkylation : Forms quaternary ammonium salts with alkyl halides .
Key Research Findings
-
SAR Studies :
-
Catalytic Applications :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. The thiazole moiety in the structure contributes to its biological activity.
Case Study: Antimicrobial Evaluation
A study conducted on derivatives of thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation was performed using the agar diffusion method, where the compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Anticancer Activity
The anticancer potential of N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide has been explored through various in vitro studies.
Case Study: Anticancer Screening
In a study involving human cancer cell lines, the compound showed promising results in inhibiting cell proliferation. The Sulforhodamine B (SRB) assay was used to assess cytotoxicity against different cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF7 | 78.5 |
| A549 | 65.3 |
| HCT116 | 70.1 |
The results indicated that the compound effectively reduced cell viability, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their differences are summarized below:
Pharmacological and Functional Differences
- Kinase Inhibition: The target compound’s 6-methylpyridin-2-ylamino group may favor interactions with ATP-binding pockets in kinases, analogous to pyrimidine-based Dasatinib. However, the absence of a pyrimidine ring (cf. Dasatinib) likely shifts selectivity . Substitution at position 4 (4-methoxybenzyl vs.
- Metabolic Stability :
- Gastroprokinetic Activity: Acotiamide’s diisopropylaminoethyl and hydroxy-dimethoxybenzoyl groups are critical for acetylcholine modulation, a mechanism distinct from the target compound’s hypothesized kinase targeting .
Research Findings and Data Limitations
- : Thiazole carboxamides with 4-pyridinyl substituents showed moderate activity in unspecified assays (p < 0.05), but the target compound’s 6-methylpyridin-2-yl variant lacks direct data .
Biological Activity
The compound N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and 6-methylpyridin-2-yl groups contributes to its pharmacological profile. The molecular formula is with a molecular weight of approximately 300.36 g/mol .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| Thiazole Ring | Present |
| Methoxy Group | Present |
| Pyridine Group | Present |
Antimicrobial Properties
Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that modifications to the thiazole structure can enhance its efficacy against various pathogens. A systematic study on thiazole analogs revealed significant activity against Plasmodium falciparum , the causative agent of malaria. The SAR indicated that non-bulky electron-withdrawing groups at the ortho position of the phenyl ring were preferred for enhanced activity .
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds similar to this compound exhibited inhibitory effects on Pin1 , a protein implicated in cancer progression. Inhibitors showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Studies
- Antimalarial Activity : A study conducted on thiazole derivatives demonstrated that specific modifications led to compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines. The results indicated that these compounds reduced the survival of intracellular amastigotes significantly .
- Leishmanicidal Activity : Another investigation into thiazole derivatives revealed their leishmanicidal properties, with treated parasites showing notable ultrastructural changes and increased nitric oxide production in macrophages, indicating a mechanism of action that disrupts cellular integrity .
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for N-[(4-methoxyphenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step sequences:
Q. Intermediate Preparation :
- The 6-methylpyridin-2-amine moiety is synthesized via nucleophilic substitution of 6-chloropyrimidine derivatives with methylamine .
- The 4-methoxyphenylmethyl group is introduced via reductive amination or alkylation of 4-methoxybenzaldehyde derivatives .
Q. Coupling Reactions :
- Amide bond formation between the thiazole-4-carboxylic acid and the N-substituted benzylamine intermediate using coupling agents like HATU or EDCI .
Q. Purification :
- Chromatography (HPLC or flash column) is critical due to polar byproducts. Solvent systems (e.g., ethyl acetate/hexane gradients) are optimized for separation .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazole and pyridine rings. Key signals include:
- δ 8.2–8.5 ppm (pyridin-2-yl NH proton) .
- δ 3.8 ppm (methoxy group singlet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (expected m/z ~410–420 for the parent ion) .
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water (0.1% TFA) gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In Vitro Screening :
- Kinase inhibition assays (e.g., JAK2, EGFR) due to the thiazole-pyridine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- ADME Prediction :
- LogP calculations (e.g., SwissADME) to assess lipophilicity, influenced by the methoxyphenyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the final amide coupling step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Temperature Control : Reactions performed at 0–5°C reduce side-product formation (e.g., hydrolysis of activated esters) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Establish IC50 values in ≥3 cell lines to differentiate compound selectivity vs. assay variability .
- Target Engagement Studies :
- Cellular thermal shift assays (CETSA) confirm direct target binding .
- RNA-seq profiling identifies off-target pathways (e.g., apoptosis vs. metabolic reprogramming) .
Q. How does the methoxy group’s electronic nature influence reactivity in derivatization reactions?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group increases electron density on the phenyl ring, enhancing susceptibility to electrophilic substitution (e.g., nitration, halogenation) .
- Steric Considerations : Ortho-substituents on the methoxyphenyl group may hinder access to reactive sites, requiring bulky directing groups .
Q. What computational tools are effective for predicting binding modes of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonding with pyridine N) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity differences across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
